3-(Methylamino)oxolane-3-carbonitrile
Overview
Description
3-(Methylamino)oxolane-3-carbonitrile is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol.
Preparation Methods
The synthesis of 3-(Methylamino)oxolane-3-carbonitrile involves several steps. One common synthetic route includes the reaction of a suitable oxolane derivative with methylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .
Chemical Reactions Analysis
3-(Methylamino)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methylamino group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Methylamino)oxolane-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Methylamino)oxolane-3-carbonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(Methylamino)oxolane-3-carbonitrile can be compared with similar compounds such as:
3-(Amino)oxolane-3-carbonitrile: This compound lacks the methyl group, which may affect its reactivity and applications.
3-(Ethylamino)oxolane-3-carbonitrile:
3-(Methylamino)tetrahydrofuran-3-carbonitrile: This compound has a similar structure but differs in the ring system, which can influence its chemical properties.
Properties
IUPAC Name |
3-(methylamino)oxolane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCJTEUGXBKMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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